molecular formula C8H5BrMgS B6307881 Benzo[b]thiophen-3-ylmagnesium bromide CAS No. 348109-98-8

Benzo[b]thiophen-3-ylmagnesium bromide

Cat. No.: B6307881
CAS No.: 348109-98-8
M. Wt: 237.40 g/mol
InChI Key: LKRJPPJHBMTKHQ-UHFFFAOYSA-M
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Description

Benzo[b]thiophen-3-ylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C8H5BrMgS and is typically used in solution form, such as in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophen-3-ylmagnesium bromide can be synthesized through the reaction of benzo[b]thiophene with magnesium in the presence of a brominating agent. The general reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3-ylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent like THF, under inert atmosphere.

    Coupling Reactions: Often performed with palladium or nickel catalysts in the presence of a base.

    Substitution Reactions: Requires electrophiles such as alkyl halides or acyl halides.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Coupled Products: From coupling reactions with halides.

    Substituted Benzo[b]thiophenes: From substitution reactions.

Scientific Research Applications

Benzo[b]thiophen-3-ylmagnesium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound, which lacks the magnesium bromide moiety.

    Thiophene: A simpler analog with a sulfur-containing five-membered ring.

    Furan: An oxygen analog of thiophene.

Uniqueness

Benzo[b]thiophen-3-ylmagnesium bromide is unique due to its Grignard reagent properties, which allow it to participate in a wide range of nucleophilic addition and substitution reactions. This makes it a versatile reagent in organic synthesis, particularly for the formation of carbon-carbon bonds .

Properties

IUPAC Name

magnesium;3H-1-benzothiophen-3-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-4,6H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRJPPJHBMTKHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[C-]=CS2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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